molecular formula C7H10O B3055815 6-Heptynal CAS No. 67100-10-1

6-Heptynal

Cat. No.: B3055815
CAS No.: 67100-10-1
M. Wt: 110.15 g/mol
InChI Key: UIRZQOFYQKICOZ-UHFFFAOYSA-N
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Description

6-Heptynal, also known as hept-6-ynal, is an organic compound with the molecular formula C₇H₁₀O. It is a member of the aldehyde family, characterized by the presence of a triple bond between the sixth and seventh carbon atoms. This compound is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Heptynal can be synthesized through several methods. One common approach involves the partial oxidation of hept-6-yne using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). The reaction typically occurs under mild conditions to prevent over-oxidation .

Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 1-hexyne. This process involves the addition of a formyl group to the alkyne in the presence of a rhodium or cobalt catalyst, followed by hydrogenation to yield the desired aldehyde .

Chemical Reactions Analysis

Types of Reactions: 6-Heptynal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, PCC, MnO₂

    Reduction: LiAlH₄, NaBH₄

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Heptynal involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various oxidation and reduction processes. These reactions are facilitated by the presence of the aldehyde group and the triple bond, which provide sites for chemical interactions .

Comparison with Similar Compounds

Uniqueness of 6-Heptynal: this compound’s uniqueness lies in its triple bond, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

hept-6-ynal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h1,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRZQOFYQKICOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463235
Record name 6-Heptynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67100-10-1
Record name 6-Heptynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hept-6-ynal
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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